molecular formula C16H15N5O7 B12914033 (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol

Cat. No.: B12914033
M. Wt: 389.32 g/mol
InChI Key: OYPQBXJPNWXZNC-XNIJJKJLSA-N
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Description

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic compound that features a purine base linked to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the nitrophenoxy group and the formation of the tetrahydrofuran ring. Common reagents used in these steps include nucleophiles, electrophiles, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the nitrophenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives, while reduction of the nitro group may produce aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its interactions with enzymes and nucleic acids

Medicine

Medicinally, compounds with similar structures are often investigated for their antiviral, anticancer, or antimicrobial properties. The presence of the nitrophenoxy group and the purine base may contribute to its biological activity.

Industry

In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol likely involves interactions with specific molecular targets such as enzymes or receptors. The purine base may mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or function. The nitrophenoxy group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.

    Nitrobenzene Derivatives: Compounds with a nitro group attached to a benzene ring, similar to the nitrophenoxy group in the compound.

Uniqueness

The uniqueness of (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(4-nitrophenoxy)-9H-purin-9-yl)tetrahydrofuran-3,4-diol lies in its combination of a purine base with a nitrophenoxy group and a tetrahydrofuran ring. This structure provides a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C16H15N5O7

Molecular Weight

389.32 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(4-nitrophenoxy)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C16H15N5O7/c22-5-10-12(23)13(24)16(28-10)20-7-19-11-14(20)17-6-18-15(11)27-9-3-1-8(2-4-9)21(25)26/h1-4,6-7,10,12-13,16,22-24H,5H2/t10-,12-,13-,16-/m1/s1

InChI Key

OYPQBXJPNWXZNC-XNIJJKJLSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

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